molecular formula C6H8N6 B3297189 8-Hydrazino-6-methyl[1,2,4]triazolo[4,3-b]pyridazine CAS No. 89533-53-9

8-Hydrazino-6-methyl[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B3297189
CAS RN: 89533-53-9
M. Wt: 164.17 g/mol
InChI Key: CXLRKVWXUIJDHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of 6-Methyl[1,2,4]triazolo[4,3-b]pyridazine . This class of compounds, known as triazolopyridazines, are heterocyclic compounds that have been studied for their extensive therapeutic uses . They have the ability to form specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics .


Synthesis Analysis

While specific synthesis methods for “8-Hydrazino-6-methyl[1,2,4]triazolo[4,3-b]pyridazine” were not found, similar compounds like 6,8-DIMETHYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE have been synthesized from 4-Amino-4H-1,2,4-triazole and Acetylacetone .


Molecular Structure Analysis

Triazolopyridazines have a five-membered triazole ring fused with a six-membered pyridazine ring . The exact structure of “8-Hydrazino-6-methyl[1,2,4]triazolo[4,3-b]pyridazine” would need to be confirmed with appropriate analytical techniques.


Physical And Chemical Properties Analysis

The physical and chemical properties of “8-Hydrazino-6-methyl[1,2,4]triazolo[4,3-b]pyridazine” would need to be determined experimentally. For a related compound, 6-Methyl[1,2,4]triazolo[4,3-b]pyridazine, it is a solid at room temperature and should be stored at 2-8°C .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that “8-Hydrazino-6-methyl[1,2,4]triazolo[4,3-b]pyridazine” is involved in. Triazolopyridazines have been studied for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .

Safety and Hazards

For the related compound 6-Methyl[1,2,4]triazolo[4,3-b]pyridazine, safety information indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with appropriate safety measures.

Future Directions

The future directions for research on “8-Hydrazino-6-methyl[1,2,4]triazolo[4,3-b]pyridazine” would likely involve further exploration of its synthesis, characterization, and potential applications. Given the interest in triazolopyridazines for their therapeutic uses , it could be worthwhile to investigate the biological activity of this compound.

properties

IUPAC Name

(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N6/c1-4-2-5(9-7)6-10-8-3-12(6)11-4/h2-3,9H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXLRKVWXUIJDHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=NN=C2C(=C1)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Hydrazino-6-methyl[1,2,4]triazolo[4,3-b]pyridazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Hydrazino-6-methyl[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 2
8-Hydrazino-6-methyl[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 3
Reactant of Route 3
8-Hydrazino-6-methyl[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 4
Reactant of Route 4
8-Hydrazino-6-methyl[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 5
Reactant of Route 5
8-Hydrazino-6-methyl[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 6
Reactant of Route 6
8-Hydrazino-6-methyl[1,2,4]triazolo[4,3-b]pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.